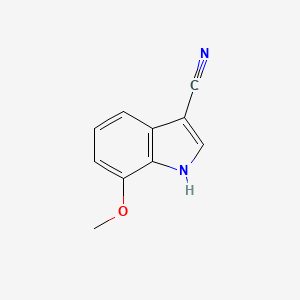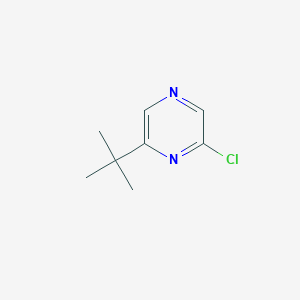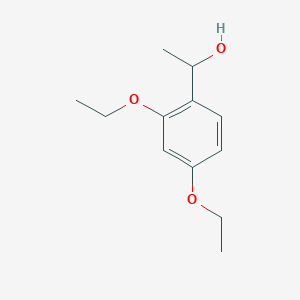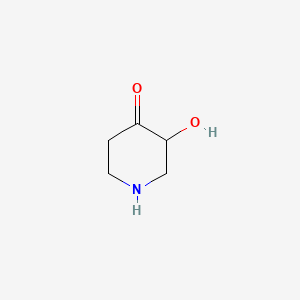
3-羟基哌啶-4-酮
描述
3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a hydroxyl group attached to the fourth carbon atom
科学研究应用
3-Hydroxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that piperidine derivatives, which include 3-hydroxypiperidin-4-one, have a wide range of biological activities and are utilized in various therapeutic applications .
Mode of Action
It has been reported to have radiation-protection and antihypoxia properties
Biochemical Pathways
Piperidine derivatives have been synthesized via mannich reaction pathways
Result of Action
It has been reported to have radiation-protection and antihypoxia properties . This suggests that it may have protective effects at the cellular level, particularly in conditions of radiation exposure or low oxygen availability.
生化分析
Biochemical Properties
3-Hydroxypiperidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 3-Hydroxypiperidin-4-one can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been noted for its potential antioxidant properties, which may help in mitigating oxidative damage in cells .
Cellular Effects
The effects of 3-Hydroxypiperidin-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Hydroxypiperidin-4-one can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Hydroxypiperidin-4-one exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, 3-Hydroxypiperidin-4-one has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, 3-Hydroxypiperidin-4-one can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
The stability and effects of 3-Hydroxypiperidin-4-one over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Hydroxypiperidin-4-one can have sustained effects on cellular function, including prolonged antioxidant activity and continued modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Hydroxypiperidin-4-one vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, 3-Hydroxypiperidin-4-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Hydroxypiperidin-4-one is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidoreductases and transferases, which are crucial for maintaining cellular homeostasis . The compound’s involvement in these pathways can lead to changes in metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 3-Hydroxypiperidin-4-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Hydroxypiperidin-4-one is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of 3-Hydroxypiperidin-4-one in these compartments allows it to effectively modulate cellular processes and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of 3-Hydroxypiperidin-4-one often involves the catalytic hydrogenation of 4-piperidone in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .
化学反应分析
Types of Reactions: 3-Hydroxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-piperidone.
Reduction: Formation of 3-hydroxypiperidine.
Substitution: Formation of N-substituted piperidones.
相似化合物的比较
4-Hydroxypiperidine: Similar in structure but differs in the position of the hydroxyl group.
3-Hydroxypyridin-4-one: Contains a nitrogen atom in the ring but differs in the position of the hydroxyl group and the presence of a double bond.
Uniqueness: 3-Hydroxypiperidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-hydroxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGWMOAEKBTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698953 | |
| Record name | 3-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73603-43-7 | |
| Record name | 3-Hydroxypiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


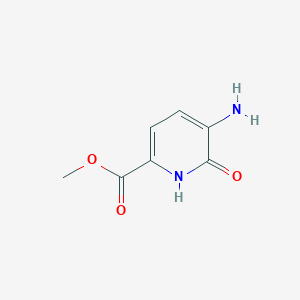

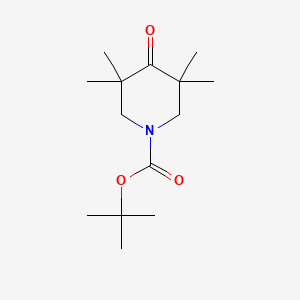




![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
